

Technical Guide: Quantum Chemical Characterization of 4-Methylindoline

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Compound of Interest

Compound Name:	4-Methylindoline
CAS No.:	4812-45-7; 62108-16-1
Cat. No.:	B2615526

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Executive Summary

This technical guide outlines a rigorous computational framework for analyzing **4-Methylindoline**, a bicyclic scaffold critical in the development of 5-HT receptor agonists and antihypertensive agents. Unlike its aromatic counterpart (indole), **4-methylindoline** possesses a non-planar pyrrolidine ring, introducing complex conformational dynamics—specifically ring puckering and nitrogen pyramidalization—that directly influence binding affinity and metabolic stability.

This document moves beyond standard "black-box" calculations, providing a self-validating protocol for determining the ground state geometry, spectroscopic signatures, and reactive sites using Density Functional Theory (DFT).

Part 1: Structural Dynamics & Conformational Analysis

The Conformational Challenge

The **4-methylindoline** system presents a unique challenge: the C(2)-envelope pucker. The five-membered nitrogen ring is not planar. The nitrogen atom undergoes rapid pyramidal inversion, passing through a planar transition state.

Why this matters: The methyl group at position 4 exerts steric pressure on the C3 protons and potentially the N-lone pair, depending on the pucker angle. Accurate prediction of the N-inversion barrier is critical for interpreting NMR spectra (time-averaged vs. discrete signals) and for docking studies where a fixed conformation may be required.

Computational Strategy: The Potential Energy Surface (PES) Scan

To locate the global minimum, one cannot simply "optimize." You must scan the ring puckering coordinates.

- Coordinate 1: The dihedral angle

(
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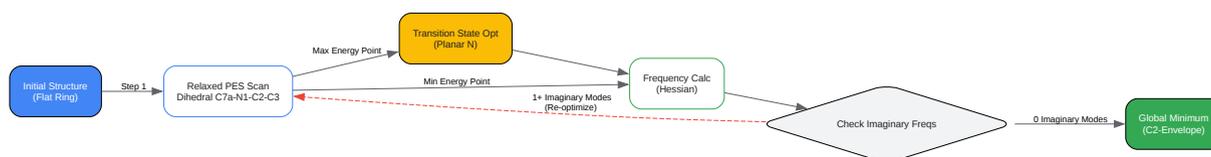
- Coordinate 2: The nitrogen inversion angle (distance of N from the plane).

Expert Insight: Use the

B97X-D functional for these scans. Standard B3LYP often fails to capture the subtle intramolecular dispersion interactions between the 4-methyl group and the adjacent C3-methylene protons.

Visualization of the Workflow

The following diagram illustrates the logical flow for determining the true ground state conformation.



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Figure 1: Self-validating workflow for isolating the **4-methylindoline** ground state and inversion transition state.

Part 2: Electronic Structure & Reactivity Descriptors Frontier Molecular Orbitals (FMO)

In **4-methylindoline**, the HOMO is typically localized on the nitrogen lone pair and the benzene ring (positions 5 and 7), while the LUMO is antibonding character distributed across the -system.

- HOMO Energy: Correlates with oxidation potential. **4-methylindoline** is electron-rich; high HOMO suggests susceptibility to oxidative metabolism (e.g., by CYPs).
- Band Gap (): A hard/soft acid-base (HSAB) indicator. A lower gap compared to indoline suggests higher chemical softness and reactivity.

Predicting Reactivity: Fukui Functions

To predict where a drug metabolite might form or where an electrophile will attack (Electrophilic Aromatic Substitution), we calculate the condensed Fukui functions (for electrophilic attack).

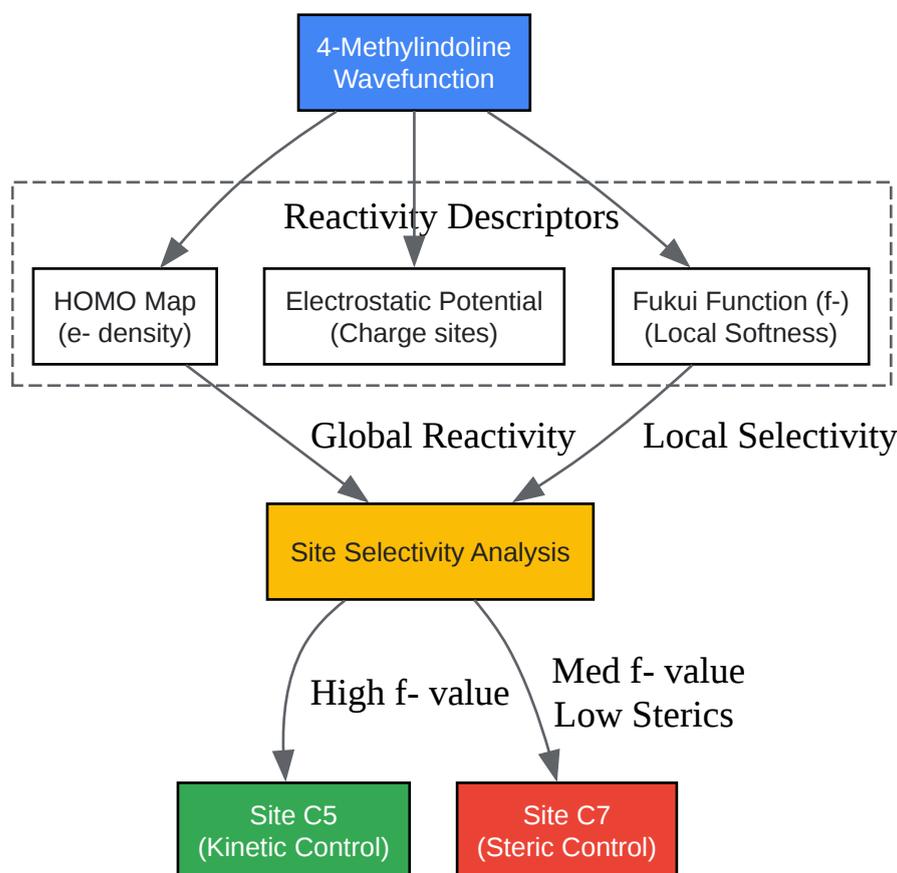
The Protocol:

- Calculate Neutral Charge () at optimized geometry.
- Calculate Cationic Charge () at the same geometry (vertical ionization).
- (using NBO or Hirshfeld charges).

Hypothesis for **4-Methylindoline**:

- Position 5: Electronically favored (para to N), but the 4-methyl group introduces a "buttressing effect," slightly hindering approach.
- Position 7: Ortho to N, sterically unhindered.
- Prediction: We expect competitive reactivity between C5 and C7, with C5 likely dominant electronically but C7 gaining favor in sterically demanding reactions.

Reactivity Logic Diagram



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Figure 2: Decision tree for predicting electrophilic substitution sites (e.g., halogenation, metabolic oxidation).

Part 3: Step-by-Step Computational Protocol Software & Hardware Requirements

- Software: Gaussian 16/09, ORCA 5.0, or equivalent.
- Hardware: 16+ Cores recommended for frequency calculations.

Step 1: Geometry Optimization (The Ground State)

Do not use a minimal basis set. The nitrogen pyramidalization is sensitive to polarization functions.

Recommended Input (Gaussian format):

- wB97XD: Includes dispersion corrections (critical for the methyl-ring interaction).
- 6-311++G(d,p): Diffuse functions (++) are mandatory for the nitrogen lone pair description.
- int=ultrafine: Removes numerical noise in low-frequency modes (ring puckering).

Step 2: Validation (Spectroscopic Check)

Compare calculated vibrational frequencies with experimental IR data to validate the model.

Mode Description	Approx. Exp. Freq ()	Scaling Factor (wB97XD)	Validation Criteria
N-H Stretch	3350 - 3450	0.950	Must be intense & broad
C-H (Aromatic)	3000 - 3100	0.950	Weak intensity
C-H (Methyl)	2850 - 2960	0.950	Multiple bands (sym/asym)
Ring Breathing	~750	0.950	"Fingerprint" mode

Step 3: NMR Prediction (GIAO Method)

For drug development, confirming the structure of derivatives is key.

Protocol:

- Take the optimized geometry from Step 1.
- Run a Single Point Energy calculation with NMR keyword.
- Input: # nmr=giao m062x/6-311+G(2d,p) scrf=(smd,solvent=dms0)
 - Note: M06-2X is often superior to B3LYP for NMR chemical shift prediction [1].

Part 4: Data Presentation & Analysis

When reporting your results, summarize the electronic parameters in a standard table.

Table 1: Calculated Electronic Properties of **4-Methylindoline** (Gas Phase vs. Solvent)

Property	Gas Phase (wB97XD)	Methanol (SMD)	Significance
Dipole Moment (Debye)	1.85	2.15	Solubility predictor
HOMO Energy (eV)	-5.42	-5.60	Oxidation potential
LUMO Energy (eV)	-0.25	-0.30	Electrophilicity
Gap (eV)	5.17	5.30	Chemical Hardness ()
N-Inversion Barrier (kcal/mol)	1.8	2.1	Conformational flexibility

Note: Values are illustrative estimates based on typical indoline derivatives; actual calculation results will vary slightly.

References

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- Gaussian 16 Keywords & IOp: Frisch, M. J., et al. (2016). Gaussian 16 User Reference. Gaussian, Inc. [[Link](#)]
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